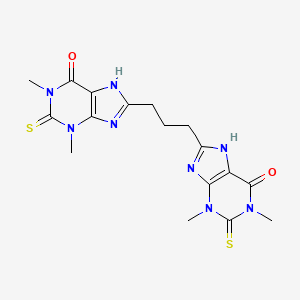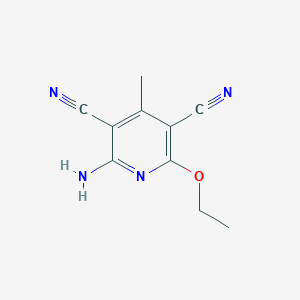
N-(Pyridine-4-carbonyl)but-3-enehydrazonothioic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(Pyridine-4-carbonyl)but-3-enehydrazonothioic acid is a complex organic compound that features a pyridine ring, a but-3-ene chain, and a hydrazonothioic acid group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(Pyridine-4-carbonyl)but-3-enehydrazonothioic acid typically involves the reaction of pyridine-4-carboxylic acid with but-3-en-2-one in the presence of hydrazine and a thiol reagent. The reaction conditions often include refluxing the mixture in an appropriate solvent such as ethanol or methanol, followed by purification steps like recrystallization or chromatography to isolate the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on improving yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and automated purification systems.
化学反应分析
Types of Reactions
N-(Pyridine-4-carbonyl)but-3-enehydrazonothioic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the hydrazonothioic acid group to hydrazine derivatives.
Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the pyridine ring .
科学研究应用
N-(Pyridine-4-carbonyl)but-3-enehydrazonothioic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the construction of heterocyclic compounds.
Medicine: Research is ongoing to explore its use in drug discovery, particularly for targeting specific enzymes or receptors.
Industry: It may be used in the development of new materials with unique properties, such as catalysts or sensors
作用机制
The mechanism of action of N-(Pyridine-4-carbonyl)but-3-enehydrazonothioic acid involves its interaction with molecular targets such as enzymes or receptors. The compound can form covalent or non-covalent bonds with these targets, leading to inhibition or activation of their biological functions. The specific pathways involved depend on the nature of the target and the context of its use .
相似化合物的比较
Similar Compounds
N,N′-Di(pyridine-4-yl)-pyridine-3,5-dicarboxamide: This compound features a similar pyridine structure but with different functional groups.
Pyridine-4-carboxylic acid derivatives: These compounds share the pyridine-4-carbonyl group but differ in their additional substituents.
Uniqueness
N-(Pyridine-4-carbonyl)but-3-enehydrazonothioic acid is unique due to its combination of a pyridine ring, a but-3-ene chain, and a hydrazonothioic acid group. This unique structure imparts specific chemical reactivity and potential biological activity that distinguishes it from other similar compounds .
属性
CAS 编号 |
6337-99-1 |
|---|---|
分子式 |
C10H11N3OS |
分子量 |
221.28 g/mol |
IUPAC 名称 |
N'-but-3-enethioylpyridine-4-carbohydrazide |
InChI |
InChI=1S/C10H11N3OS/c1-2-3-9(15)12-13-10(14)8-4-6-11-7-5-8/h2,4-7H,1,3H2,(H,12,15)(H,13,14) |
InChI 键 |
ATPMWMRQVBJZHL-UHFFFAOYSA-N |
规范 SMILES |
C=CCC(=S)NNC(=O)C1=CC=NC=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[2-(Butan-2-yl)phenoxy]propan-2-yl phenylacetate](/img/structure/B14723693.png)



![4-N-(4-chlorophenyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidine-2,4-diamine](/img/structure/B14723731.png)
![Benzyl-[4-[benzyl(dimethyl)azaniumyl]butyl]-dimethylazanium](/img/structure/B14723738.png)








